N-(2,6-Dichlorophenyl)-2,4-dinitroaniline
Description
N-(2,6-Dichlorophenyl)-2,4-dinitroaniline is a chlorinated nitroaniline derivative characterized by a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions and two nitro (-NO₂) groups at the 2- and 4-positions of the aniline moiety. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the chlorine substituents and electron-withdrawing effects from the nitro groups, which influence reactivity and stability.
Properties
CAS No. |
881986-19-2 |
|---|---|
Molecular Formula |
C12H7Cl2N3O4 |
Molecular Weight |
328.10 g/mol |
IUPAC Name |
2,6-dichloro-N-(2,4-dinitrophenyl)aniline |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-8-2-1-3-9(14)12(8)15-10-5-4-7(16(18)19)6-11(10)17(20)21/h1-6,15H |
InChI Key |
OCRGOBLDDRMTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine typically involves the reaction of 2,6-dichloroaniline with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The nitration of chlorobenzene to form 2,4-dinitrochlorobenzene.
Amination: The reaction of 2,4-dinitrochlorobenzene with 2,6-dichloroaniline in the presence of a base, such as sodium hydroxide, to form N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine.
Industrial Production Methods
Industrial production of N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Bases: Sodium hydroxide and potassium carbonate.
Major Products Formed
Reduction: Formation of N-(2,6-Dichlorophenyl)-2,4-diaminobenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The presence of nitro and dichlorophenyl groups contributes to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Positional Isomers: Chloro-Dinitroanilines
The positional arrangement of substituents significantly impacts properties. Key isomers include:
- 4-Chloro-2,6-dinitroaniline (CAS 337854): Chlorine at the 4-position and nitro groups at 2 and 5.
- 6-Chloro-2,4-dinitroaniline (CAS 225428): Chlorine at the 6-position with nitro groups at 2 and 3.
Key Differences :
- Symmetry and Electronic Effects : The target compound’s 2,6-dichloro substitution creates a sterically hindered, symmetric structure, whereas isomers like 4-chloro-2,6-dinitroaniline exhibit asymmetric electron withdrawal, altering solubility and reactivity .
- Applications: Isomers such as 2,4-dinitroaniline (CAS 97-02-9) are used in carbon nanotube (SWNT) functionalization for biosensors and nanoscale electronics due to nitro group reactivity . The dichlorophenyl group in the target compound may enhance binding affinity in similar applications.
Non-Chlorinated Dinitroanilines
Compounds like 2,4-dinitroaniline (CAS 97-02-9) and 2,6-dinitroaniline (CAS 606-22-4) lack chlorine substituents.
- Lipophilicity: Chlorine atoms in the target compound increase lipophilicity compared to non-chlorinated analogs, as evidenced by studies on N-(2,6-dichlorophenyl) acetamide .
Dichlorophenyl Derivatives
- N-(2,6-Dichlorophenyl)aniline (CAS 15307-93-4): Lacks nitro groups but shares the 2,6-dichlorophenyl backbone. It is a known impurity in pharmaceuticals like diclofenac .
- Impact of Nitro Groups: The nitro substituents in the target compound likely enhance oxidative reactivity and reduce metabolic stability compared to non-nitrated analogs.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected Compounds
Notes:
- Lipophilicity : Chlorine substituents increase logP values, as demonstrated for N-(2,6-dichlorophenyl) acetamide (logP ~2.1) . The target compound’s logP is expected to be higher due to nitro groups.
- Thermal Stability: Nitro groups may lower thermal stability compared to non-nitrated analogs like N-(2,6-dichlorophenyl)aniline.
Biological Activity
N-(2,6-Dichlorophenyl)-2,4-dinitroaniline is a complex organic compound that exhibits various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of dichloro and dinitro functional groups. The molecular formula is . Its structural features contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens, likely through disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of dinitroanilines may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies demonstrated that this compound induced cell death in human cancer cell lines through mechanisms involving oxidative stress and DNA damage. These findings suggest its potential as a lead compound for developing new anticancer therapies .
- Phytotoxicity Assessment : Research utilizing the Allium test revealed that this compound exhibits phytotoxic effects on root growth in plants. This property has implications for its use as a herbicide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
